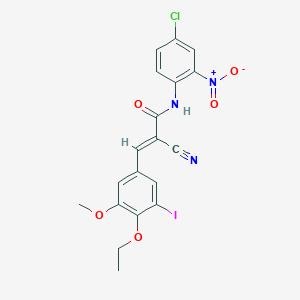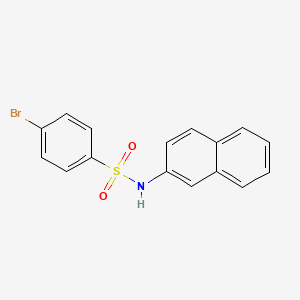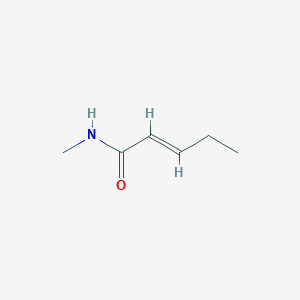![molecular formula C13H21NO2S B7549903 N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide, commonly referred to as MMPI, is a chemical compound that has gained significant attention in scientific research. MMPI is a potent inhibitor of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Mecanismo De Acción
MMPI inhibits the activity of metalloproteinases by binding to the active site of the enzyme. Metalloproteinases are involved in the degradation of extracellular matrix proteins, which are essential for maintaining the structural integrity of tissues. Inhibition of metalloproteinases by MMPI prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have anti-inflammatory and anti-angiogenic effects. Inhibition of metalloproteinases by MMPI reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. MMPI also inhibits the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMPI in lab experiments is its potent inhibitory activity against metalloproteinases. MMPI is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MMPI is its non-specific inhibition of metalloproteinases, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the research on MMPI. One of the areas of interest is the development of more specific inhibitors of metalloproteinases. Another area of research is the investigation of the potential use of MMPI in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the delivery of MMPI to specific tissues and organs is an area of active research.
Conclusion:
In summary, MMPI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MMPI inhibits the activity of metalloproteinases and has been shown to have anti-inflammatory and anti-angiogenic effects. While there are advantages and limitations to using MMPI in lab experiments, there are several future directions for the research on MMPI, including the development of more specific inhibitors of metalloproteinases and the investigation of its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of MMPI involves the reaction between N-methyl-N-(2-hydroxyethyl)amine and 2-methyl-2-(4-methylphenyl)propionaldehyde in the presence of methanesulfonic acid. The resulting product is then purified by column chromatography to obtain MMPI with high purity.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which play a crucial role in the progression of these diseases. MMPI has also been investigated for its anti-inflammatory and anti-angiogenic properties.
Propiedades
IUPAC Name |
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-11-6-8-12(9-7-11)13(2,3)10-14(4)17(5,15)16/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNSZJXMCDUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)

![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)


![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)


![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
